2-iodo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
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Overview
Description
2-iodo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with an iodo substituent and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole moiety, followed by its coupling with the benzamide core. The iodination step is usually performed using iodine or iodinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
2-iodo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The iodo group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-(2-propynyl)benzamide
- 2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene
Uniqueness
2-iodo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to its combination of a benzoxazole moiety and an iodo substituent, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-iodo-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN2O2/c1-14(2)16-9-12-21-20(13-16)26-23(28-21)15-7-10-17(11-8-15)25-22(27)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHPWZERAICMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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